

Spectral Analysis of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one

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Abstract: This technical guide addresses the spectral characterization of the organic compound **1-(4-Hydroxyphenyl)-2-phenylbutan-1-one**. A comprehensive search of public spectral databases and scientific literature did not yield experimentally-derived NMR, IR, or MS data for this specific molecule. This guide, therefore, provides a detailed overview of the expected spectral characteristics based on its chemical structure, alongside generalized experimental protocols for obtaining such data. This information is intended to serve as a reference for researchers synthesizing or working with this compound and similar molecular architectures.

Introduction

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one is a ketone derivative with a diarylbutan-1-one scaffold. Such structures are of interest in medicinal chemistry and materials science. Spectroscopic analysis is critical for the verification of the chemical structure and purity of synthesized compounds. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound and provides standardized protocols for their acquisition.

Predicted Spectral Data

While experimental data is not available, the following tables summarize the expected spectral features of **1-(4-Hydroxyphenyl)-2-phenylbutan-1-one** based on its structure and data from

analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The expected proton NMR spectrum would be complex due to the chirality at the second carbon, leading to diastereotopic protons in the ethyl group.

Proton Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity	Integration
Phenolic -OH	4.5 - 6.0	Singlet (broad)	1H
Aromatic H (on hydroxyphenyl ring, ortho to C=O)	7.8 - 8.0	Doublet	2H
Aromatic H (on phenyl ring)	7.2 - 7.4	Multiplet	5H
Aromatic H (on hydroxyphenyl ring, meta to C=O)	6.8 - 7.0	Doublet	2H
Methine H (-CH-)	4.0 - 4.5	Triplet or Doublet of Doublets	1H
Methylene H (-CH ₂ -)	1.8 - 2.2	Multiplet	2H
Methyl H (-CH ₃)	0.8 - 1.1	Triplet	3H

¹³C NMR (Carbon NMR): The carbon NMR would show distinct signals for each carbon atom in the molecule.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
Carbonyl C=O	195 - 205
Quaternary C (hydroxyphenyl, attached to -OH)	160 - 165
Quaternary C (phenyl, attached to butanone chain)	140 - 145
Quaternary C (hydroxyphenyl, attached to C=O)	128 - 132
Aromatic CH (hydroxyphenyl, ortho to C=O)	130 - 135
Aromatic CH (phenyl)	125 - 130
Aromatic CH (hydroxyphenyl, meta to C=O)	115 - 120
Methine CH	50 - 60
Methylene CH ₂	25 - 35
Methyl CH ₃	10 - 15

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (phenolic)	3200 - 3600	Strong, Broad
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium
C=O stretch (ketone)	1670 - 1690	Strong
C=C stretch (aromatic)	1580 - 1620 and 1450 - 1500	Medium to Strong
C-O stretch (phenol)	1200 - 1260	Strong

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Analysis Type	Expected m/z Value	Interpretation
Molecular Ion (M^+)	~240.11	Molecular weight of $C_{16}H_{16}O_2$
Fragmentation	~121.05	Fragment corresponding to the hydroxyphenyl carbonyl cation $[HOC_6H_4CO]^+$
Fragmentation	~119.09	Fragment corresponding to the phenylpropyl cation $[C_6H_5CH(CH_2CH_3)]^+$
Fragmentation	~91.05	Tropylium ion $[C_7H_7]^+$ from the phenyl group

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a solid organic compound like **1-(4-Hydroxyphenyl)-2-phenylbutan-1-one**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or $Acetone-d_6$) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- **Instrument Setup:** Use a 300 MHz or higher field NMR spectrometer. Tune and shim the instrument to the specific solvent.
- **1H NMR Acquisition:** Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

- **^{13}C NMR Acquisition:** Acquire a carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

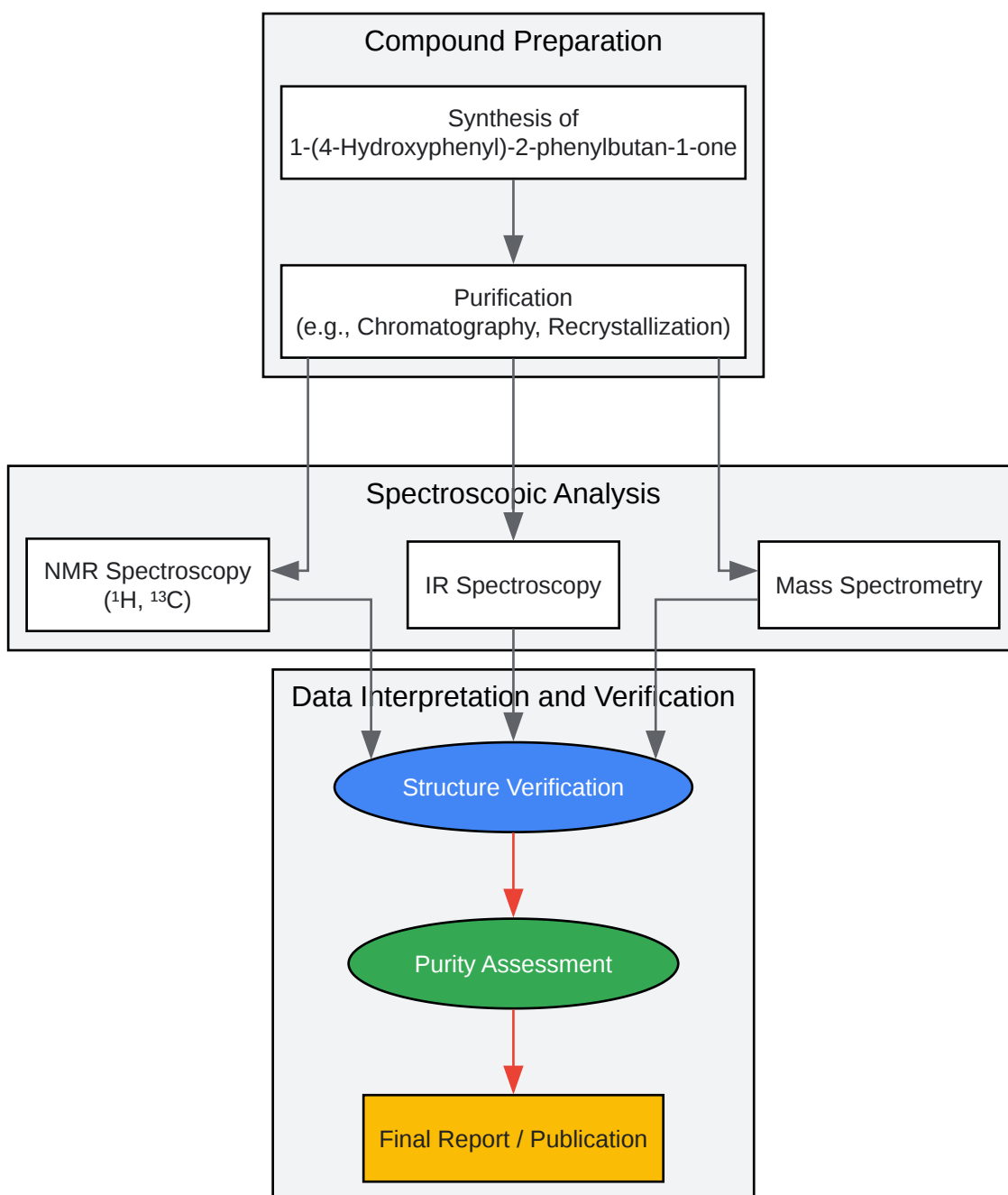
- **Sample Preparation (Attenuated Total Reflectance - ATR):** Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
- **Instrument Setup:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- **Data Processing:** Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- **Ionization Method:** Choose an appropriate ionization technique. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule. For direct analysis of the solid, Direct Analysis in Real Time (DART) could also be used.
- **Mass Analysis:** Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
- **Data Analysis:** Identify the molecular ion peak. Analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.



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General workflow for the synthesis, purification, and spectral analysis of a chemical compound.

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